9-Bromo-10-(2-naphthyl)anthracene is an organic compound synthesized through various methods, including Suzuki-Miyaura coupling and Heck reactions. These reactions involve coupling a bromoanthracene derivative with a 2-naphthyl moiety. Studies have explored the optimization of these synthetic routes to achieve high yields and purities of the final product. []
Research has been conducted to characterize the physical and chemical properties of 9-Bromo-10-(2-naphthyl)anthracene. This includes investigations into its:
Research suggests that 9-Bromo-10-(2-naphthyl)anthracene may hold promise in various scientific applications, including:
9-Bromo-10-(2-naphthyl)anthracene is a polynuclear aromatic hydrocarbon characterized by its molecular formula and a molecular weight of approximately 383.28 g/mol. This compound features a bromine atom at the 9-position of the anthracene structure, coupled with a 2-naphthyl group at the 10-position. Its unique structural configuration contributes to its reactivity and potential applications in organic synthesis and materials science.
The biological activity of 9-Bromo-10-(2-naphthyl)anthracene is notable, particularly in its interactions with cellular systems. It has been observed to influence cell function through interactions with signaling pathways, gene expression, and cellular metabolism. The compound can inhibit or activate enzymes, leading to alterations in metabolic pathways. Additionally, it serves as a reagent in the determination of amines .
With its molecular weight of 383.28 g/mol, the compound exhibits low gastrointestinal absorption and is classified as poorly soluble in water. It has been identified as a substrate for P-glycoprotein and an inhibitor of certain cytochrome P450 enzymes, indicating potential implications in drug metabolism .
The synthesis of 9-Bromo-10-(2-naphthyl)anthracene typically involves two main steps:
A common procedure includes dispersing 9-(2-naphthyl)anthracene in dimethylformamide (DMF), adding NBS, and allowing the reaction to proceed under controlled conditions to achieve high yields (up to 99%) of the desired product .
9-Bromo-10-(2-naphthyl)anthracene finds applications primarily in:
Studies on the interactions of 9-Bromo-10-(2-naphthyl)anthracene with biomolecules reveal its ability to form stable complexes with amines. This property underlies its utility as a reagent in biochemical assays. Additionally, its effects on gene expression suggest potential applications in metabolic studies and drug development .
Several compounds share structural similarities with 9-Bromo-10-(2-naphthyl)anthracene, including:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
9-Bromoanthracene | Bromine at the 9-position | Simpler structure, lacks naphthyl group |
10-(2-Naphthyl)anthracene | Naphthyl group at the 10-position | No bromine substitution |
9-Bromo-10-phenylanthracene | Bromine at the 9-position with phenyl instead of naphthyl | Different aromatic substituent |
The unique combination of both bromine substitution at the 9-position and a naphthyl moiety at the 10-position enhances its reactivity compared to simpler anthracene derivatives. This specificity allows for targeted applications in organic synthesis and electronic materials that are not achievable with other similar compounds .